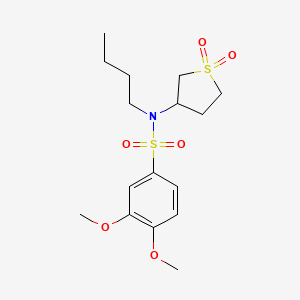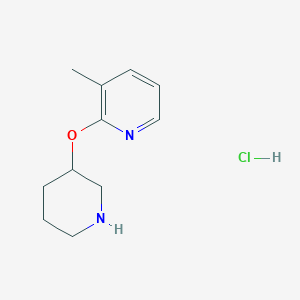![molecular formula C13H20O5 B2906013 4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}phenol CAS No. 186365-71-9](/img/structure/B2906013.png)
4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}phenol, also known as MEPEP, is a phenolic compound that has gained significant attention in scientific research due to its potential biomedical applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Scientific Research Applications
Polymer Synthesis
4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}phenol: is used in the synthesis of polymers with specific properties. For example, it can be incorporated into side chains of polymers to enhance solubility in organic solvents or to modify the polymer’s physical properties . This is particularly useful in creating polymers for electronic applications like semiconductors.
Drug Delivery Systems
This compound can be utilized to create drug delivery systems due to its ability to form biocompatible and degradable polymers. These systems can be engineered to release therapeutic agents in a controlled manner over an extended period .
Solubilization of Drugs
In pharmaceutical research, 4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}phenol can be used to increase the solubility of poorly water-soluble drugs. This is crucial for the development of amorphous solid dispersions (ASD), which can improve the bioavailability of drugs .
Fluorescent Probes
The compound can serve as a precursor in synthesizing fluorescent probes. These probes are essential in biochemistry and medical diagnostics for detecting the presence of specific ions or molecules within biological systems .
Thermoelectric Materials
Research into thermoelectric materials, which convert temperature differences into electrical voltage, can benefit from the use of 4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}phenol . It can be part of the design of polymeric semiconductors that exhibit high electrical conductivity and thermoelectric power factor .
Machine Learning Model Development
In the field of computational chemistry, this compound’s data can be used to build, train, and validate predictive machine-learning models. These models can predict the properties of new compounds and aid in the design of molecules with desired characteristics .
Mechanism of Action
Mode of Action
It can be inferred from the targets of the similar compound that it may influence phospholipid metabolism and protein processing .
Biochemical Pathways
Given its potential targets, it may influence theeicosanoid biosynthesis pathway and the protein secretion pathway .
Result of Action
Based on its potential targets, it may influence the composition of cellular membranes and the processing of proteins .
properties
IUPAC Name |
4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O5/c1-15-6-7-16-8-9-17-10-11-18-13-4-2-12(14)3-5-13/h2-5,14H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBGTEFEPUJDDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

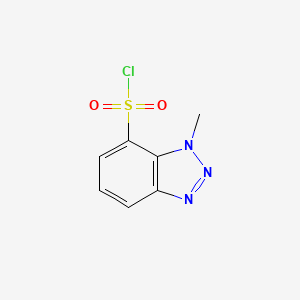
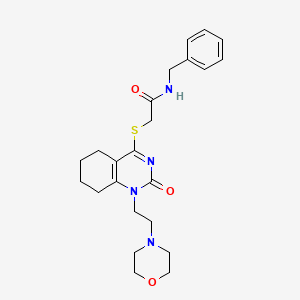
![N-([3,3'-bipyridin]-5-ylmethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2905933.png)


![[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride](/img/no-structure.png)
![4-[(3-Chlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-1-pyrazolecarbothioamide](/img/structure/B2905939.png)
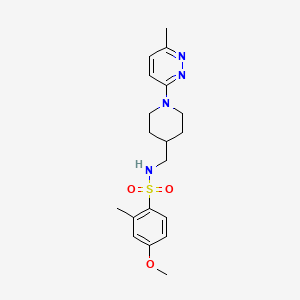
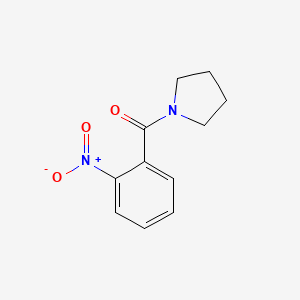
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2905945.png)

